REACTION_CXSMILES
|
[CH2:1]([O:3][P:4](C#CC1N(C2C=CC(F)=CC=2)C2C(C=1C(C)C)=CC=CC=2)([CH2:6][C:7](=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:2].P(OCC)(OCC)[O:37][CH2:38][CH3:39]>>[CH2:38]([O:37][P:4]([O:3][CH2:1][CH3:2])([CH2:6][C:7](=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:39]
|
Name
|
compound
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(CC(CC(=O)OCC)=O)C#CC=1N(C2=CC=CC=C2C1C(C)C)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
The excess (EtO)3P was distilled off at reduced pressure (1 mm Hg, 45° C. bath temperature)
|
Type
|
CUSTOM
|
Details
|
The resulting brown residue was purified by chromatography on silica gel, isopropanol:hexane (1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(CC(CC(=O)OCC)=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |